2-(4-Chlorophenyl)-2-oxoethyl 8-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate
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Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 8-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 8-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of substituents: The 4-chlorophenyl and 4-methoxyphenyl groups can be introduced through Friedel-Crafts acylation reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with 2-(4-chlorophenyl)-2-oxoethyl chloride.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloro groups can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 8-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to the modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial with a similar structure.
Quinine: A natural product used to treat malaria.
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl 8-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C25H17Cl2NO4 |
---|---|
Molecular Weight |
466.3 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 8-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H17Cl2NO4/c1-31-18-11-7-15(8-12-18)22-13-20(19-3-2-4-21(27)24(19)28-22)25(30)32-14-23(29)16-5-9-17(26)10-6-16/h2-13H,14H2,1H3 |
InChI Key |
HEHGVTRUWHDEMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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